
15-(Trimethylsilyl)pentadec-14-ynoyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
15-(Trimethylsilyl)pentadec-14-ynoyl chloride is an organosilicon compound characterized by the presence of a trimethylsilyl group and a pentadec-14-ynoyl chloride moiety. This compound is notable for its applications in organic synthesis, particularly as a reagent and intermediate in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 15-(Trimethylsilyl)pentadec-14-ynoyl chloride typically involves the reaction of trimethylsilyl chloride with a suitable precursor under controlled conditions. One common method involves the use of trimethylchlorosilane and potassium cyanide in the presence of PEG400 and zinc iodide, which facilitates the formation of the desired compound . The reaction is usually carried out under stirring at room temperature or with ultrasonic radiation to enhance the yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
15-(Trimethylsilyl)pentadec-14-ynoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chloride group is replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Protection and Deprotection: The trimethylsilyl group can act as a protecting group for alcohols, which can be easily removed under acidic conditions or with fluoride ions
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the chloride group.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Protection and Deprotection: Trimethylsilyl chloride in the presence of a strong base like pyridine or triethylamine is used for protection, while tetra-n-butylammonium fluoride (TBAF) is used for deprotection.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield the corresponding azide derivative, while oxidation with potassium permanganate would produce the corresponding carboxylic acid.
Applications De Recherche Scientifique
15-(Trimethylsilyl)pentadec-14-ynoyl chloride has a wide range of applications in scientific research:
Biology: The compound can be used in the synthesis of bioactive molecules and as a protecting group in peptide synthesis.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of 15-(Trimethylsilyl)pentadec-14-ynoyl chloride involves its reactivity as a silylating agent. The trimethylsilyl group can protect reactive functional groups, such as alcohols, during chemical synthesis. The compound can also act as an intermediate in various organic reactions, facilitating the formation of desired products through nucleophilic substitution, oxidation, or reduction reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Trimethylsilyl Chloride: A common silylating agent used for protecting alcohols and other functional groups.
Bis(trimethylsilyl)acetamide: Another silylating agent used in organic synthesis.
Trimethylsilyl Cyanide: Used in the synthesis of β-amino alcohols and α-aminonitriles.
Uniqueness
15-(Trimethylsilyl)pentadec-14-ynoyl chloride is unique due to its specific structure, which combines a trimethylsilyl group with a pentadec-14-ynoyl chloride moiety. This combination imparts distinct reactivity and makes it a valuable reagent in organic synthesis, particularly for the formation of complex molecules and the protection of functional groups.
Propriétés
Numéro CAS |
66970-43-2 |
|---|---|
Formule moléculaire |
C18H33ClOSi |
Poids moléculaire |
329.0 g/mol |
Nom IUPAC |
15-trimethylsilylpentadec-14-ynoyl chloride |
InChI |
InChI=1S/C18H33ClOSi/c1-21(2,3)17-15-13-11-9-7-5-4-6-8-10-12-14-16-18(19)20/h4-14,16H2,1-3H3 |
Clé InChI |
MYYRSDJISSTBCU-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)C#CCCCCCCCCCCCCC(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


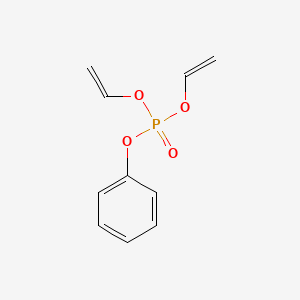
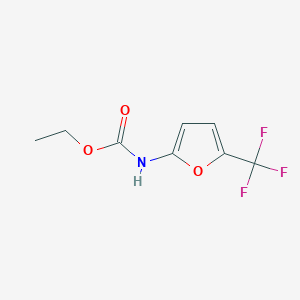
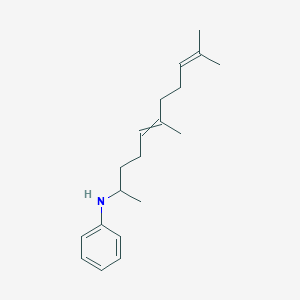

![N-[2-(4-Methylphenyl)-6-phenyl-4H-pyran-4-ylidene]hydroxylamine](/img/structure/B14479886.png)


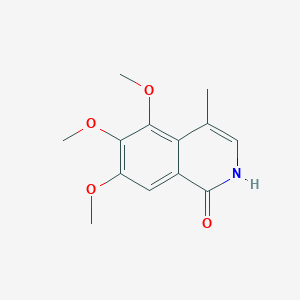

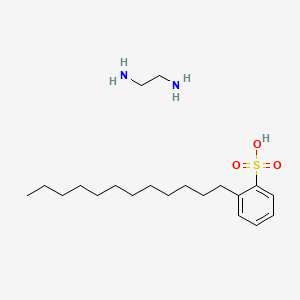
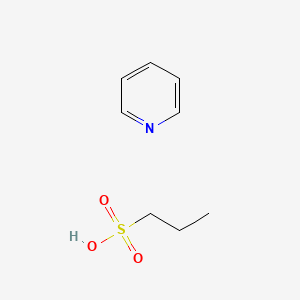

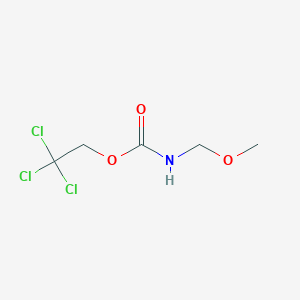
![[2-(Dimethylboranyl)prop-1-ene-1,1-diyl]bis(trimethylstannane)](/img/structure/B14479952.png)
